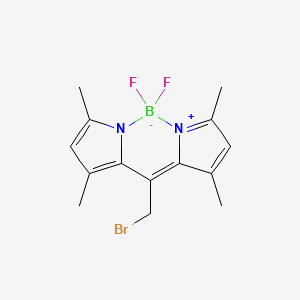

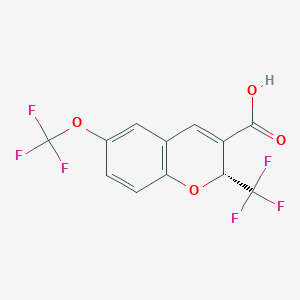

8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3A,4A-diaza-S-indacene

Overview

Description

This compound, also known as BODIPY 493/503 methyl bromide, is a green fluorescent dye . It is cell permeable and serves as a long-term staining agent . It is often used as a stain for neutral lipids and as a tracer for oil and other nonpolar lipids .

Molecular Structure Analysis

The molecular formula of this compound is C14H16BBrF2N2 . It has a molecular weight of 341.002 . The exact mass is 340.055786 .Scientific Research Applications

Fluorescence Sensing Properties

8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3A,4A-diaza-S-indacene, as part of the BODIPY family, exhibits significant fluorescence properties. Studies have shown that BODIPY derivatives can act as pH-dependent fluorescent sensors. For instance, certain derivatives demonstrated OFF-ON-OFF type of pH-sensing due to photoinduced intramolecular electron transfer, highlighting their potential as fluorescent sensors in various fields including biological and chemical sensing (Chen et al., 2011).

Oligonucleotide Labeling

BODIPY derivatives have been used in oligonucleotide labeling. A specific analogue was transformed into a corresponding phosphoramidite and incorporated into oligodeoxyribonucleotides as a fluorescent reporter group. This application is particularly relevant in molecular biology for studying nucleic acid dynamics and interactions (Tram et al., 2011).

Spectroscopic Studies

BODIPY compounds, including the 8-Bromomethyl derivative, have been a subject of intensive spectroscopic studies. Their molecular structure significantly influences their spectroscopic properties, such as fluorescence. For instance, different molecular configurations can result in varied absorption bands and fluorescence emission, which is critical in applications like optical sensors and imaging agents (Chen et al., 2011).

Chemodosimeters for Ion Detection

BODIPY derivatives have been synthesized as chemodosimeters for specific ion detection. For example, a specific BODIPY compound was developed as a colorimetric and fluorescent chemodosimeter for fluoride ion, demonstrating the versatility of these compounds in environmental and analytical chemistry (Rao et al., 2010).

Organic Light Emitting Diodes (OLEDs)

The 8-Bromomethyl derivative, as part of the BODIPY family, finds application in OLED technology. BODIPY-based molecules have been incorporated as dopants in OLED devices, showcasing their potential in the development of energy-efficient lighting and display technologies (Hepp et al., 2004).

Photostability and Bioimaging

Certain BODIPY compounds have been synthesized for use in bioimaging due to their photostability and fluorescence properties. These characteristics make them suitable as biological fluorescent probes, providing valuable tools in medical diagnostics and research (Yang et al., 2015).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

8-(bromomethyl)-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BBrF2N2/c1-8-5-10(3)19-13(8)12(7-16)14-9(2)6-11(4)20(14)15(19,17)18/h5-6H,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLSHPOSUMKVMAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)CBr)C)C)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BBrF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1':3',1'':3'',1'''-Quaterphenyl]-4,4'''-dicarboxylic acid, 5',5''-bis(4-carboxyphenyl)-4'',6'-dihydroxy-](/img/structure/B3325493.png)

![2-Iodofuro[3,2-c]pyridin-4-amine](/img/structure/B3325535.png)

![4-Aminofuro[3,2-c]pyridine-2-carbonitrile](/img/structure/B3325538.png)

![(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride](/img/structure/B3325541.png)

![3-((1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-ol](/img/structure/B3325556.png)

![6-Bromo-4-methoxythieno[3,2-d]pyrimidine](/img/structure/B3325561.png)

![tert-Butyl 4-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B3325585.png)